5-(Heptyloxy)-2-nitrobenzaldehyde
Description
5-(Heptyloxy)-2-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative characterized by a heptyloxy (O-heptyl) group at the 5-position and a nitro (-NO₂) group at the 2-position of the aromatic ring. This compound is likely synthesized via alkylation of 5-hydroxy-2-nitrobenzaldehyde (a precursor detailed in , and 11) using heptyl bromide under basic conditions, analogous to the synthesis of 5-Pivaloyloxy-2-nitrobenzaldehyde .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
5-heptoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-6-9-19-13-7-8-14(15(17)18)12(10-13)11-16/h7-8,10-11H,2-6,9H2,1H3 |
InChI Key |
RMGHNKOHEJINFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Singlet Oxygen Suppression
2-Nitrobenzaldehyde derivatives exhibit singlet oxygen (¹O₂) quenching activity. demonstrates that the 2-nitro positional isomer is significantly more effective than 3- or 4-nitro analogs, with 2-nitrobenzaldehyde outperforming synthetic antioxidants like DABCO and BHT . While the heptyloxy group’s electronic influence on the nitro group is likely minimal, its lipophilicity could enhance compatibility with hydrophobic matrices (e.g., polymers or oils) in photoprotective applications.
Enzymatic Oxidation
2-Nitrobenzaldehyde is a substrate for 2-carboxybenzaldehyde dehydrogenase, with a Kₘ of 2.8 mM and kcat of 48 s⁻¹ .
Antimicrobial and Antiproliferative Activity
Nitrobenzaldehyde derivatives form Schiff bases with antimicrobial properties. For example, 2-nitrobenzaldehyde-based Schiff bases inhibit Acinetobacter calcoaceticus ATCC 23055 . The heptyloxy group’s lipophilicity might enhance penetration into bacterial membranes, though excessive bulk could reduce efficacy.
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